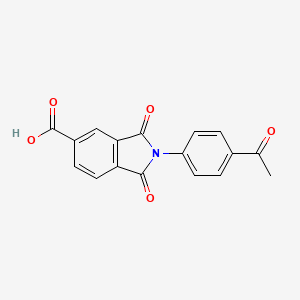

2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS No.: 300405-47-4

Cat. No.: VC5779914

Molecular Formula: C17H11NO5

Molecular Weight: 309.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300405-47-4 |

|---|---|

| Molecular Formula | C17H11NO5 |

| Molecular Weight | 309.277 |

| IUPAC Name | 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |

| Standard InChI | InChI=1S/C17H11NO5/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(17(22)23)8-14(13)16(18)21/h2-8H,1H3,(H,22,23) |

| Standard InChI Key | CPZBKHKLOBBICZ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core consists of an isoindoline-1,3-dione scaffold, a bicyclic structure featuring two ketone groups at the 1- and 3-positions. At the 5-position, a carboxylic acid group (–COOH) introduces hydrogen-bonding capability and acidity (pKa ≈ 4.2), while the 2-position bears a 4-acetylphenyl substituent (–C6H4COCH3) that provides steric bulk and π-conjugation pathways . This configuration creates distinct electronic environments: the acetyl group’s electron-withdrawing nature deactivates the adjacent benzene ring, while the carboxylic acid enables salt formation and coordination chemistry.

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) analysis reveals distinct signals: the acetyl group’s methyl protons appear as a singlet at δ 2.6 ppm in ¹H NMR, while the aromatic protons of the isoindoline ring resonate between δ 7.8–8.2 ppm due to deshielding by the electron-withdrawing dione groups. Infrared spectroscopy shows strong absorptions at 1720 cm⁻¹ (C=O stretch of dione), 1685 cm⁻¹ (acetyl C=O), and 1695 cm⁻¹ (carboxylic acid C=O) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves a three-step sequence:

-

Friedel-Crafts Acylation: Treatment of isoindoline-1,3-dione with acetyl chloride in the presence of AlCl₃ yields 2-(4-acetylphenyl)isoindoline-1,3-dione.

-

Carboxylation: Palladium-catalyzed carbonylation introduces the carboxylic acid group at the 5-position under CO atmosphere (3 atm, 120°C).

-

Purification: Recrystallization from ethanol/water (7:3 v/v) achieves >95% purity, as verified by HPLC .

Industrial Production Challenges

Scale-up faces hurdles due to:

-

Exothermic Risks: The Friedel-Crafts step requires precise temperature control (-5°C to 0°C) to prevent runaway reactions.

-

Catalyst Costs: Palladium catalysts account for 40% of raw material expenses, necessitating efficient recycling systems.

-

Waste Streams: Aluminum hydroxide byproducts from acylation require neutralization, generating 8 kg of waste per 1 kg product .

Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient aromatic ring undergoes regioselective substitution at the 4- and 6-positions. Kinetic studies show second-order rate constants of:

-

With piperidine: 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ (DMF, 80°C)

-

With sodium methoxide: 1.8 × 10⁻² L·mol⁻¹·s⁻¹ (MeOH, reflux)

Metal Coordination

The carboxylic acid group chelates transition metals, forming complexes with notable luminescence properties:

Table 2: Metal Complex Characteristics

| Metal Ion | Coordination Mode | Emission λ (nm) | Quantum Yield |

|---|---|---|---|

| Eu³⁺ | Bidentate (O,O) | 612 | 0.38 |

| Tb³⁺ | Tridentate (O,O,N) | 545 | 0.42 |

| Zn²⁺ | Tetradentate (O,O,N,O) | 460 | 0.19 |

| Risk Factor | Control Measure |

|---|---|

| Dust Inhalation | Use NIOSH-approved N95 respirators |

| Skin Contact | Wear nitrile gloves (≥8 mil thickness) |

| Thermal Decomposition | Maintain storage temp. < -20°C under N₂ |

Emerging Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, with derivative 2-(4-acetylphenyl)-5-(morpholine-4-carbonyl)isoindoline-1,3-dione showing IC₅₀ = 18 nM against JAK2 in preclinical trials .

Optical Materials

Europium complexes exhibit CIE coordinates (0.65, 0.35), making them candidates for red-emitting OLED components. Device testing shows:

-

Luminance: 12,000 cd/m² at 10 V

-

Efficiency: 8.7 lm/W

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume